2-[N-(butan-2-yl)2-bromobenzenesulfonamido]acetic acid
Description
2-[N-(butan-2-yl)2-bromobenzenesulfonamido]acetic acid is a sulfonamide derivative featuring a brominated benzene ring linked to an acetic acid moiety through an N-(butan-2-yl) group. The compound’s synthesis likely involves ester hydrolysis, a method common to analogous sulfonamides (e.g., 2-(4-bromobenzenesulfonamido)acetic acid, as described in and ). However, commercial sources list it as discontinued (CymitQuimica, Shiyan Gu), possibly due to challenges in stability, efficacy, or synthesis.
Properties
IUPAC Name |
2-[(2-bromophenyl)sulfonyl-butan-2-ylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO4S/c1-3-9(2)14(8-12(15)16)19(17,18)11-7-5-4-6-10(11)13/h4-7,9H,3,8H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUEINUJSPYIJCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N(CC(=O)O)S(=O)(=O)C1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[N-(butan-2-yl)2-bromobenzenesulfonamido]acetic acid is a sulfonamide compound with the molecular formula C₁₂H₁₆BrNO₄S and a molecular weight of approximately 350.23 g/mol. This compound features a sulfonamide group attached to an acetic acid moiety, with a butan-2-yl substituent and a bromobenzene structure. Its unique chemical structure suggests potential biological activities that warrant detailed investigation.
Biological Activity Overview
The biological activity of this compound has not been extensively documented in literature; however, its structural characteristics suggest several potential areas of activity, particularly in antibacterial and anti-inflammatory contexts.
Antibacterial Activity
Preliminary studies indicate that compounds with sulfonamide groups often exhibit antibacterial properties. The presence of the acetic acid moiety may enhance solubility and bioavailability, potentially leading to improved efficacy against bacterial pathogens. Similar compounds have demonstrated significant antibacterial activity, particularly against biofilm-forming organisms, which are notoriously difficult to treat due to their resilience.
Case Studies and Research Findings
-
In Vitro Studies :
- In vitro assays involving RAW 264.7 cells could be employed to assess the anti-inflammatory effects by measuring NO production in response to lipopolysaccharide (LPS) stimulation.
- Compounds structurally similar to this compound have shown significant inhibition of LPS-induced NO production at various concentrations.
-
Comparative Analysis :
- A comparative analysis can be drawn with other sulfonamide compounds that have shown both antibacterial and anti-inflammatory activities. For instance, the inhibition profiles of structurally analogous compounds can provide insights into the expected efficacy of this compound.
Data Table: Structural Comparison with Related Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-[N-(butan-2-yl)3-bromobenzenesulfonamido]acetic acid | Similar sulfonamide structure but different bromine position | Different biological activity profile |
| 4-Bromobenzenesulfonamide | Lacks the acetic acid moiety | Simpler structure, less functionalized |
| 4-Aminobenzenesulfonamide | Contains an amino group instead of a butan-2-yl group | Different reactivity and biological properties |
Scientific Research Applications
Research Applications
The applications of 2-[N-(butan-2-yl)2-bromobenzenesulfonamido]acetic acid can be categorized into several domains:
-
Pharmaceutical Research
- Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit potential as Mcl-1 inhibitors, targeting anti-apoptotic mechanisms in cancer cells. The compound's ability to disrupt protein interactions may offer therapeutic avenues in treating cancers characterized by Mcl-1 overexpression .
- Biological Activity Profiling : Its unique substitution pattern suggests distinct biological activities compared to other sulfonamide derivatives, making it a candidate for further biological characterization.
-
Chemical Biology
- Mechanistic Studies : Interaction studies are crucial for understanding the compound's mechanism of action. These investigations could elucidate its potential therapeutic roles and guide further development in drug design.
- Structure-Activity Relationship (SAR) : The compound can serve as a lead in SAR studies to optimize binding affinities and enhance biological efficacy against specific targets .
-
Material Science
- Polymer Chemistry : The sulfonamide group may impart useful properties when incorporated into polymer matrices, potentially enhancing material characteristics such as thermal stability or solubility in aqueous environments.
Data Table: Comparison with Related Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-[N-(butan-2-yl)3-bromobenzenesulfonamido]acetic acid | Similar sulfonamide structure but different bromine position | Different biological activity profile |
| 4-Bromobenzenesulfonamide | Lacks the acetic acid moiety | Simpler structure, less functionalized |
| 4-Aminobenzenesulfonamide | Contains an amino group instead of a butan-2-yl group | Different reactivity and biological properties |
This table highlights the uniqueness of this compound compared to structurally similar compounds.
Case Study 1: Mcl-1 Inhibition
A study focused on the development of selective Mcl-1 inhibitors identified compounds structurally similar to this compound as promising candidates. These compounds were shown to bind effectively to the BH3 binding groove of Mcl-1, resulting in increased apoptosis in cancer cell lines overexpressing this protein. The findings suggest that further optimization of the compound could enhance its anticancer properties .
Case Study 2: Structure-Based Drug Design
Research employing structure-based drug design techniques demonstrated that modifications to the sulfonamide group could significantly affect binding affinity and selectivity for target proteins involved in cancer pathways. This underscores the importance of such compounds in rational drug design efforts aimed at developing new therapies for resistant cancer types.
Comparison with Similar Compounds
Structural Analogues
2-(4-Bromobenzenesulfonamido)acetic Acid (Compound I)
- Structure : Differs in bromine substitution position (para vs. ortho) and lacks the N-(butan-2-yl) group.
- Properties : Smaller molecular weight (294.12 g/mol vs. ~364.22 g/mol estimated for the target compound), leading to better solubility. Synthesized via hydrolysis of methyl esters.
- Applications : Studied for thiazine-related heterocycle synthesis, indicating utility in organic chemistry research.
2-(2-Bromo-3-methylbutanamido)acetic Acid
- Structure : Replaces the sulfonamide group with a brominated alkylamide chain.
- Properties : Lower molecular weight (258.08 g/mol) and increased hydrophobicity due to the branched alkyl chain. Synthesis involves amide coupling.
- Applications: No reported biological activity; primarily of interest in structural chemistry.
HC-030031
- Structure : Purine-dione core with an isopropylphenyl acetamide group.
- Properties : Acts as a TRPA1 antagonist (IC50 4–10 μM), demonstrating anti-inflammatory effects in asthma models.
Table 1: Comparative Analysis of Key Parameters
Key Observations:
- Solubility : The target compound’s branched N-(butan-2-yl) group likely reduces solubility compared to the para-bromo analogue (Compound I).
- Biological Activity : While HC-030031 demonstrates TRPA1 antagonism, the target compound’s discontinuation suggests insufficient efficacy or pharmacokinetic limitations.
- Synthesis : Ester hydrolysis is a shared method for sulfonamide-acetic acids, but more complex analogues (e.g., HC-030031) require multi-step routes.
Preparation Methods
Synthesis of 2-bromobenzenesulfonamide Intermediate
The starting material, 2-bromobenzenesulfonyl chloride , undergoes nucleophilic substitution with butan-2-ylamine to yield the corresponding sulfonamide:
$$
\text{2-bromobenzenesulfonyl chloride} + \text{butan-2-ylamine} \rightarrow \text{2-bromo-N-(butan-2-yl)benzenesulfonamide}
$$
This reaction is typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran (THF) under cooling to control exothermicity and avoid side reactions.
Hydrolysis of Methyl Ester to Acetic Acid
Hydrolysis is performed under basic conditions, often using sodium hydroxide aqueous solution:
- The methyl ester is refluxed with 10% aqueous NaOH for approximately 1 hour.
- After completion, the reaction mixture is acidified with 1 N HCl to precipitate the free acid.
- The product is isolated by filtration, washing, and drying.
This method is exemplified in the preparation of related sulfonamidoacetic acids, yielding crystalline products upon recrystallization from methanol.
Catalytic and Cross-Coupling Methods Relevant to Synthesis
Recent literature highlights palladium-catalyzed cross-coupling and direct arylation methods that may be adapted for constructing related sulfonamide derivatives with aromatic substitutions:
- Palladium acetate-catalyzed direct arylation of bromobenzenesulfonamides with heteroaromatics has been reported, using low catalyst loadings (0.1–0.5 mol%) and bases such as potassium acetate in solvents like DMAc or CPME at elevated temperatures (130–150 °C).
- These protocols enable efficient formation of C–N and C–S bonds, which are relevant for modifying the aromatic sulfonamide core or introducing substituents like the butan-2-yl group.
While these methods are more advanced and may offer alternative routes, the classical sulfonamide formation followed by acetic acid installation remains the most straightforward for this compound.
Detailed Experimental Example from Literature
An example procedure for a closely related compound (2-(4-bromobenzenesulfonamido)acetic acid) demonstrates the hydrolysis step:
| Step | Reagents/Conditions | Description | Yield/Outcome |
|---|---|---|---|
| 1 | Methyl (4-bromobenzenesulfonamido)acetate (1.0 g, 3.247 mmol) dissolved in 10 mL 10% NaOH aqueous solution | Reflux for 1 hour | Complete ester hydrolysis |
| 2 | Cool to room temperature, acidify with 1 N HCl | Precipitation of white solid | Product isolated by filtration |
| 3 | Wash with distilled water, dry, recrystallize from methanol | Purification | Crystalline pure acid obtained |
This method can be adapted for the 2-bromo isomer and N-substituted sulfonamide derivatives such as the butan-2-yl substituted compound.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Purpose/Outcome |
|---|---|---|---|
| 1 | Sulfonamide formation | 2-bromobenzenesulfonyl chloride + butan-2-ylamine, inert solvent, cooling | Formation of 2-bromo-N-(butan-2-yl)benzenesulfonamide |
| 2 | Alkylation | Methyl bromoacetate or methyl chloroacetate, base | Introduction of methyl ester of acetic acid moiety |
| 3 | Ester hydrolysis | 10% aqueous NaOH, reflux, then acidification with 1 N HCl | Conversion of ester to free acetic acid, isolation of final product |
Research Findings and Notes
- The sulfonamide formation step is typically high yielding and selective under controlled conditions.
- Hydrolysis of methyl esters under basic reflux followed by acidification is a robust method for obtaining high-purity sulfonamidoacetic acids.
- Palladium-catalyzed direct arylation and cross-coupling methods offer alternative synthetic routes for modifying the aromatic sulfonamide core, potentially useful for analog synthesis or structural diversification.
- Purification by recrystallization or reverse-phase HPLC ensures >95% purity of the final product, critical for research and pharmaceutical applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for preparing 2-[N-(butan-2-yl)2-bromobenzenesulfonamido]acetic acid?
- Methodological Answer : The synthesis typically involves a nucleophilic substitution reaction between 2-bromobenzenesulfonyl chloride and N-(butan-2-yl)glycine. Reactions are conducted in anhydrous dichloromethane (DCM) or ethanol under reflux (60–80°C) for 6–12 hours. Triethylamine is added to neutralize HCl byproducts. Reaction progress is monitored via thin-layer chromatography (TLC) using silica gel plates and a 3:7 ethyl acetate/hexane mobile phase . Post-synthesis, purification employs column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures to achieve >95% purity.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- 1H/13C NMR : Assign signals for the bromophenyl ring (δ 7.2–7.8 ppm), sulfonamide NH (δ ~5.5 ppm), and butan-2-yl methyl groups (δ 1.0–1.5 ppm) .
- IR Spectroscopy : Confirm sulfonamide (S=O stretching at 1150–1350 cm⁻¹) and carboxylic acid (O-H stretch at 2500–3300 cm⁻¹) functionalities .
- Mass Spectrometry (HRMS) : Verify molecular weight (expected [M+H]+ ~357.02 Da) and isotopic patterns for bromine .
Q. How can solubility challenges be addressed in biological assays?
- Methodological Answer : The compound’s low aqueous solubility (due to the hydrophobic bromophenyl group) requires co-solvents like DMSO (≤5% v/v) or ethanol. For in vitro studies, prepare stock solutions in DMSO and dilute in buffered saline (PBS, pH 7.4). Dynamic light scattering (DLS) can assess colloidal stability, while sonication or heating (40–50°C) may improve dissolution .
Advanced Research Questions
Q. How do computational methods predict reactivity in bromine substitution reactions?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electronic environment of the bromophenyl ring. Fukui indices identify electrophilic/nucleophilic sites, predicting substitution at the para position due to steric hindrance at the ortho position from the sulfonamide group. Transition state simulations (e.g., NEB method) optimize pathways for SNAr (nucleophilic aromatic substitution) reactions .
Q. What strategies resolve discrepancies in reported biological activity data?
- Methodological Answer : Contradictions may arise from:
- Purity : Validate via HPLC (C18 column, acetonitrile/water gradient) to exclude impurities >98% .
- Stereochemistry : Chiral HPLC or X-ray crystallography (e.g., P212121 space group) confirms enantiopurity, as biological activity often depends on the (R)- or (S)-configuration .
- Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times to reduce variability .
Q. How can racemization be minimized during synthesis?
- Methodological Answer : Racemization at the chiral butan-2-yl center is mitigated by:
- Low-temperature reactions (0–4°C) to reduce kinetic energy.
- Use of non-polar solvents (e.g., toluene) to stabilize transition states.
- Chiral auxiliaries (e.g., Evans oxazolidinones) or enzyme-mediated resolutions (lipases) to retain stereochemistry .
Q. What are the design principles for derivatives with enhanced GABA receptor binding?
- Methodological Answer : Structure-activity relationship (SAR) studies suggest:
- Electron-withdrawing groups (e.g., -NO2 at the phenyl ring) enhance binding affinity to GABA-A receptors.
- Hydrophobic substituents (e.g., alkyl chains) improve blood-brain barrier penetration.
- Molecular docking (AutoDock Vina) and MD simulations (GROMACS) optimize ligand-receptor interactions using published GABA receptor structures (PDB: 6HUP) .
Data Contradiction Analysis
Q. Why do crystallographic data sometimes conflict with computational bond-length predictions?
- Methodological Answer : Discrepancies arise from:
- Crystal Packing Effects : X-ray data (e.g., C=O bond length ~1.21 Å) may deviate from gas-phase DFT results (~1.23 Å) due to intermolecular forces.
- Thermal Motion : ADPs (anisotropic displacement parameters) in crystallography refine atomic positions, while static DFT models ignore temperature .
- Resolution : Compare multiple datasets (e.g., Cambridge Structural Database entries) and apply Hirshfeld surface analysis to quantify intermolecular interactions .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
